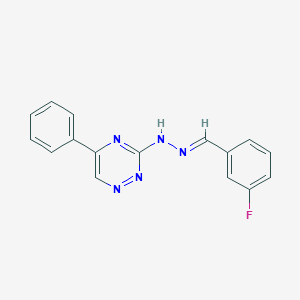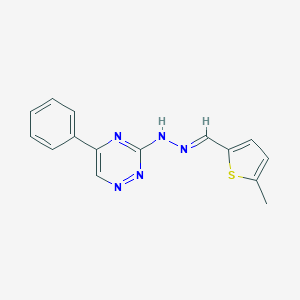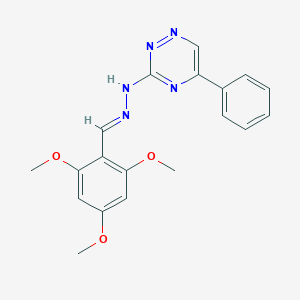![molecular formula C21H19FN4OS B308277 3'-[(2-fluorobenzyl)thio]-7'H-spiro[cyclopentane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B308277.png)
3'-[(2-fluorobenzyl)thio]-7'H-spiro[cyclopentane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Fluorobenzyl)sulfanyl]-6,7-dihydrospiro[{1,2,4}triazino[5,6-d][3,1]benzoxazepine-6,1’-cyclopentane] is a complex organic compound that features a unique spiro structure
Métodos De Preparación
The synthesis of 3-[(2-Fluorobenzyl)sulfanyl]-6,7-dihydrospiro[{1,2,4}triazino[5,6-d][3,1]benzoxazepine-6,1’-cyclopentane] typically involves multiple steps. The process begins with the preparation of the core benzoxazepine structure, followed by the introduction of the triazino group. The final step involves the attachment of the 2-fluorobenzylsulfanyl group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl position. Common reagents and conditions for these reactions include organic solvents, specific catalysts, and controlled temperatures.
Aplicaciones Científicas De Investigación
3-[(2-Fluorobenzyl)sulfanyl]-6,7-dihydrospiro[{1,2,4}triazino[5,6-d][3,1]benzoxazepine-6,1’-cyclopentane] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds include other benzoxazepine derivatives and triazino compounds. What sets 3-[(2-Fluorobenzyl)sulfanyl]-6,7-dihydrospiro[{1,2,4}triazino[5,6-d][3,1]benzoxazepine-6,1’-cyclopentane] apart is its unique spiro structure, which can confer distinct chemical and biological properties. Other similar compounds include:
Propiedades
Fórmula molecular |
C21H19FN4OS |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
3-[(2-fluorophenyl)methylsulfanyl]spiro[7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1//'-cyclopentane] |
InChI |
InChI=1S/C21H19FN4OS/c22-16-9-3-1-7-14(16)13-28-20-23-19-18(25-26-20)15-8-2-4-10-17(15)24-21(27-19)11-5-6-12-21/h1-4,7-10,24H,5-6,11-13H2 |
Clave InChI |
RLWNCFIYSZHGGI-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5F |
SMILES canónico |
C1CCC2(C1)NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[10-Bromo-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl pentyl ether](/img/structure/B308194.png)
![1-[3-(butylsulfanyl)-6-(3-phenoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308195.png)
![5-[7-acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenyl acetate](/img/structure/B308196.png)
![5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone](/img/structure/B308199.png)



![[10-Bromo-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl](4-methoxyphenyl)methanone](/img/structure/B308206.png)
![6-[4-(Benzyloxy)phenyl]-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308207.png)
![7-acetyl-6-[2-(benzyloxy)-3-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308208.png)
![6-(2-Methoxyphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308209.png)
![7-Acetyl-6-[4-(allyloxy)-3-bromo-5-ethoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308211.png)
![3-[(4-METHYLBENZYL)SULFANYL]-6-(4-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE](/img/structure/B308212.png)
![N,N-dimethyl-4-{3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}aniline](/img/structure/B308214.png)
